![molecular formula C19H22ClN3S B5591709 4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B5591709.png)
4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine
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Overview
Description
The compound "4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine" is of interest due to its structural specificity and potential applications in various fields of chemistry and pharmacology. This compound falls within the class of piperazines, which are known for their versatility and utility in creating a broad range of bioactive molecules.
Synthesis Analysis
The synthesis of piperazine derivatives, including structures similar to "4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine," involves strategic functionalization to introduce the desired substituents. Typically, this might include reactions starting from 1-methyl piperazine and proceeding with the addition of appropriate alkoxyphenyl isothiocyanates or dibasic acid chlorides to form the desired piperazine derivatives. The specific synthesis routes provide a foundation for understanding the chemical flexibility and potential modifications of the piperazine backbone for targeted applications (Tung, 1957).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine," features a piperazine ring that can adopt various conformations based on the substituents attached. X-ray crystallography and other analytical techniques are often used to elucidate the exact geometry, highlighting the significance of molecular conformation on the compound's physical and chemical properties (Little et al., 2008).
Chemical Reactions and Properties
Piperazine derivatives are known for their reactivity, which allows for further chemical modifications. These compounds can undergo various reactions, including nucleophilic substitutions, to introduce different functional groups, significantly altering their chemical properties and potential applications. The structural elements, such as the chlorobenzyl and methylthio benzylidene groups, play crucial roles in determining the reactivity and interaction of the molecule with different chemical agents (Williams et al., 2010).
Physical Properties Analysis
The physical properties of "4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine," such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of specific functional groups can affect its solubility in different solvents, which is critical for its application in various domains (Naveen et al., 2009).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interactions with biological molecules, are pivotal in determining the potential applications of piperazine derivatives. These properties are governed by the molecular framework and the electronic characteristics of the substituents. Understanding these chemical properties is essential for tailoring the compound for specific applications, whether in material science, pharmaceuticals, or other areas of chemistry (Mattioda et al., 1975).
properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methylsulfanylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S/c1-24-19-8-4-16(5-9-19)14-21-23-12-10-22(11-13-23)15-17-2-6-18(20)7-3-17/h2-9,14H,10-13,15H2,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGRRKZZDIPOLM-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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